3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
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Overview
Description
3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is an organic compound with the molecular formula C16H13NO3 It is a member of the chalcone family, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-methylbenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-(4-methylphenyl)-1-(3-aminophenyl)prop-2-en-1-one.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents on the phenyl rings can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 3-(4-methylphenyl)-1-(3-aminophenyl)prop-2-en-1-one.
Substitution: Various substituted derivatives depending on the substituents introduced.
Scientific Research Applications
3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activities.
Industry: It can be used in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential enzymes. The exact pathways and molecular targets can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:
3-(4-methylphenyl)-1-phenylprop-2-en-1-one: Lacks the nitro group, which may result in different biological activities.
3-(4-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one: The position of the nitro group on the phenyl ring can influence its reactivity and biological properties.
3-(4-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one: The presence of a methoxy group instead of a methyl group can affect its chemical and biological behavior.
Properties
Molecular Formula |
C16H13NO3 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13NO3/c1-12-5-7-13(8-6-12)9-10-16(18)14-3-2-4-15(11-14)17(19)20/h2-11H,1H3 |
InChI Key |
CDRXRUCMKRIPTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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